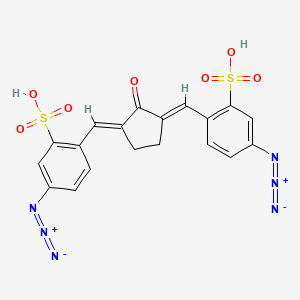
Alcohols, C12-14, reaction products with ethylene oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Alcohols, C12-14, reaction products with ethylene oxide” are also known as Alcohol Ethoxylates (AEO). They are a class of nonionic surfactants and are produced by the ethoxylation reaction of C12−14 primary alcohols with ethylene oxide . They are colorless, homogenous, and opaque liquids .
Synthesis Analysis
The synthesis of Alcohol Ethoxylates involves the ethoxylation reaction of C12−14 primary alcohols with ethylene oxide. Various catalysts can be used to catalyze this reaction. The catalysts influence the reaction rate, molecular weight distribution of adducts, and formation of byproducts . The ethoxylation reaction can be catalyzed by alkaline catalysts such as potassium hydroxide or by acidic catalysts such as boron trifluoride or zinc chloride .Molecular Structure Analysis
The molecular structure of Alcohol Ethoxylates is complex due to the reaction process. The reaction of ethylene oxide with C12-C14 fatty alcohols leads to a distribution of homologue polyethylene glycol ether groups . The molecular weight distributions of ethoxylates catalyzed by different kinds of catalysts are very different .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Alcohol Ethoxylates are complex and depend on the catalysts used. Basic catalysts, such as NaOH and KOH, catalyze products with a wider molecular weight distribution and high concentration of unreacted primary alcohols. Acidic catalysts, such as BF3 and SbCl4, catalyze products with a narrower molecular weight distribution but give rise to more byproducts of the reaction .Physical And Chemical Properties Analysis
Alcohol Ethoxylates are liquid at room temperature and have a slight characteristic odor . They have a density of 0.9 g/cm³ at 20°C . Their solubility in water increases with the increase of EO number .作用機序
Safety and Hazards
将来の方向性
Research is ongoing to improve the synthesis process of Alcohol Ethoxylates. For example, a study was conducted to synthesize sodium fatty alcohol polyoxyethylene ether acetate (C12-14 alkyl chain, oxyethylene unit number of 2, AEC-3Na) through the direct reaction between fatty alcohol polyoxyethylene ether (AEO-3) and NaOH using commercial ZnO and SnO2 powders as catalysts .
特性
CAS番号 |
103819-01-8 |
|---|---|
分子式 |
C8H8FNO2 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




